molecular formula C25H42N2O B190890 Cyclobuxine D CAS No. 2241-90-9

Cyclobuxine D

カタログ番号 B190890
CAS番号: 2241-90-9
分子量: 386.6 g/mol
InChIキー: BSNZFQANPMIOIU-WZBMPAQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclobuxine D is a steroid alkaloid . It is a natural product found in Buxus wallichiana and Buxus sempervirens . The molecular formula of Cyclobuxine D is C25H42N2O .


Molecular Structure Analysis

The molecular structure of Cyclobuxine D has been analyzed in several studies . The IUPAC name of Cyclobuxine D is (1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol .

科学的研究の応用

Cardiovascular Effects

Cyclobuxine D has been studied for its potential cardiovascular effects. A study by Yang Fang (2007) found that Cyclobuxine D improved heart function and lowered blood pressure in rats without increasing heart rate. This suggests potential applications in managing cardiovascular conditions.

Transdermal Pharmacokinetics

The pharmacokinetics of Cyclobuxine D via transdermal patches were analyzed by Yu Yang (2009). The study indicated that Cyclobuxine D in a transdermal patch form could maintain appropriate blood concentration for an extended period, highlighting its controlled-release properties.

Role in Lymphocyte Development and Leukemias

Cyclin D3, a component related to Cyclobuxine D, plays a significant role in lymphocyte development and T cell leukemias. Research by E. Sicinska et al. (2003) showed that cyclin D3 deficiency led to reduced expansion of immature T lymphocytes and decreased susceptibility to T cell malignancies. This indicates the potential of targeting cyclin D3 in specific human malignancies.

Potential in Neuropsychiatric Diseases

D-Cycloserine, a derivative of Cyclobuxine D, has shown potential in various neuropsychiatric diseases. Sebastian Schade and W. Paulus (2015) conducted a systematic review and found evidence supporting its effectiveness in disorders such as schizophrenia, anxiety, addiction, and major depression.

Enhancing Cognitive Behavioral Therapy

D-Cycloserine has been researched for its ability to enhance exposure-based cognitive behavioral therapy for anxiety disorders. A meta-analysis by D. Mataix-Cols et al. (2017) and another study by H. Rodrigues et al. (2014) suggest that D-Cycloserine can aid in reducing anxiety symptoms, although its effectiveness may depend on dose, timing, and frequency of administration.

Impact on Motor Cortical Neuroplasticity

The impact of D-Cycloserine on motor cortical neuroplasticity was explored by M. Nitsche et al. (2004). Their findings showed that D-Cycloserine could potentiate motor cortical excitability enhancements, suggesting its utility in enhancing cognitive functions.

Antibacterial Activity

Cyclobuxine D has shown antibacterial activity, particularly in the treatment of tuberculosis. A study by Steven M. Halouska et al. (2014) identified D-Cycloserine as an effective antibiotic against Mycobacterium tuberculosis, providing insights into its mechanism of action and potential use in treating drug-resistant strains.

特性

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNZFQANPMIOIU-WZBMPAQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101046371
Record name Cyclobuxine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101046371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobuxine D

CAS RN

2241-90-9
Record name (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2241-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobuxine D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobuxine D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobuxine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101046371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBUXINE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobuxine D
Reactant of Route 2
Cyclobuxine D
Reactant of Route 3
Cyclobuxine D
Reactant of Route 4
Cyclobuxine D
Reactant of Route 5
Cyclobuxine D
Reactant of Route 6
Cyclobuxine D

Citations

For This Compound
133
Citations
D Abramson, FF Knapp, LJ Goad, TW Goodwin - Phytochemistry, 1977 - Elsevier
… Two major alkaloids from Buxus sempervirens, cyclovirobuxine-D and cyclobuxine-D, were … A 3 H: 14 C atomic ratio of ca 3:3 in cyclobuxine-D suggests that the 4α-methyl group of …
Number of citations: 6 www.sciencedirect.com
JH Lee, YH Park, BH Cho, YJ Kim, JB Kim… - The Korean Journal …, 1987 - koreascience.kr
… Cyclobuxine D, steroidal alkaloid, was isolated from Buxus microphylla var. koreana Nakai. We investigated the effects of cyclobuxine D on the biosynthesis of prostaglandins in …
Number of citations: 4 koreascience.kr
JT Kwon, JH Lee, YH Park, BH Cho… - The Korean Journal …, 1988 - koreascience.kr
… In this study, we investigated the effect of cyclobuxine D on the contractile response-elicited … of cyclobuxine D on the smooth muscle, we examined the inhibitory action of cyclobuxine D …
Number of citations: 1 koreascience.kr
SM Kupchan, E Kurosawa - The Journal of Organic Chemistry, 1965 - ACS Publications
… In 1962 we reported the elucidation of the structure3 and configuration4 of cyclobuxine-D (I)… “ Cyclobuxine-D was shown to be the prototype of a new class of steroidal alkaloids which …
Number of citations: 17 pubs.acs.org
JH Lee, CK Moon, JT Kwon, BH Cho… - The Korean Journal …, 1990 - koreascience.kr
… function and metabolism by cyclobuxine D. For this purpose, … presence and absence of cyclobuxine D and verapamil, and … Cyclobuxine D (100ng/ml) ameliorated the myocardial injury …
Number of citations: 0 koreascience.kr
Z Votický, O Bauerova, V Paulik - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
… bullata; further bases identified in this plant were: cyclobuxine-D, cycloprotobuxine-C, … In the McIlvain pH 6·5 buffer extract cyclobuxine-D (ref. 9) and cyclovirobuxine-D (ref. 1 0) …
Number of citations: 13 cccc.uochb.cas.cz
Z Votický, V Paulik - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… of cycIobuxine-C were synthesized from cyclobuxine-D. Both stereoisomers afforded by … diketone II prepared by a hydrogenation and Ruschig degradation3 of cyclobuxine-D (III) (ref.4). …
Number of citations: 5 cccc.uochb.cas.cz
SM Kupchan, E Abushanab - The Journal of Organic Chemistry, 1965 - ACS Publications
… reported the elucidation of structure3 and configuration4 of cyclobuxine-D (I), an … Cyclobuxine-D was shown to be the prototype of a new class of steroidal alkaloids which contain a …
Number of citations: 14 pubs.acs.org
MA Eshonov, KK Turgunov, B Tashkhodzhaev… - Chemistry of Natural …, 2014 - Springer
… and absolute configuration of cyclobuxine-D (1) were … For this, we grew crystals of cyclobuxine-D perchlorate for an … molecular structure of protonated cyclobuxine-D (diprotonated …
Number of citations: 4 link.springer.com
T Nakano, Z Votický - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… , whereas dihydrocyclobuxine D, obtainable by the catalytic hydrogenation of cyclobuxine D (V), has the a-configuration (equatorial orientation). However nmr spectral …
Number of citations: 3 pubs.rsc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。